molecular formula C12H23ClN2O B1456562 (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride CAS No. 1220034-94-5

(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride

Cat. No.: B1456562
CAS No.: 1220034-94-5
M. Wt: 246.78 g/mol
InChI Key: MFVVLNDXTLOHCZ-UHFFFAOYSA-N
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Description

(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride is a versatile small molecule scaffold used in various scientific research applications. It is known for its unique structure, which allows for diverse applications ranging from medicinal chemistry to organic synthesis .

Preparation Methods

The synthesis of (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride involves several steps. One common method includes the reaction of 3-methylpiperidine with 3-piperidinylmethanone under specific conditions to form the desired compound. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods often employ large-scale enantioselective reduction and cyclization reactions to achieve high yields and purity .

Chemical Reactions Analysis

(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding alcohols.

    Substitution: Nucleophilic substitution reactions can occur with halogenated reagents to introduce different functional groups into the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and oxidizing agents like potassium permanganate. Major products formed from these reactions include ketones, alcohols, and substituted derivatives .

Scientific Research Applications

(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is employed in the study of biological pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby affecting neurological functions .

Comparison with Similar Compounds

(3-Methyl-1-piperidinyl)(3-piperidinyl)methanone hydrochloride can be compared with other similar compounds, such as:

    Piperidine: A six-membered heterocycle with one nitrogen atom, commonly used in the synthesis of pharmaceuticals.

    Piperidinone: A ketone derivative of piperidine, used in the production of various organic compounds.

    Spiropiperidines: Compounds containing a spiro-connected piperidine ring, known for their unique structural properties.

The uniqueness of this compound lies in its dual piperidine structure, which provides enhanced stability and reactivity compared to other piperidine derivatives .

Properties

IUPAC Name

(3-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O.ClH/c1-10-4-3-7-14(9-10)12(15)11-5-2-6-13-8-11;/h10-11,13H,2-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVVLNDXTLOHCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CCCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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